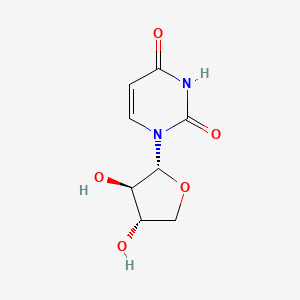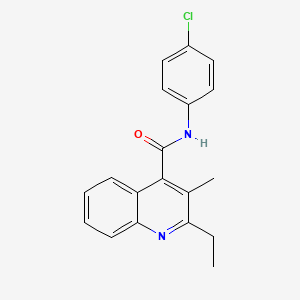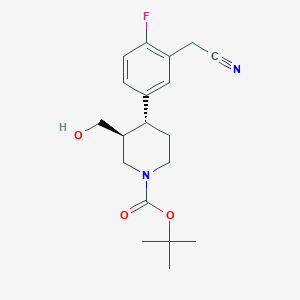
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with an aminopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one typically involves the reaction of 2-aminopyridine with a suitable pyrrolidinone derivative. One common method involves the use of a cyclization reaction where the aminopyridine reacts with a ketone or aldehyde precursor under acidic or basic conditions to form the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the pyrrolidinone ring.
3,3-Dimethylpyrrolidin-2-one: A compound with a similar core structure but without the aminopyridine substitution.
N-(Pyridin-2-yl)amides: Compounds with similar functional groups but different overall structures.
Uniqueness
1-(2-Aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one is unique due to its combined aminopyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-(2-aminopyridin-4-yl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)4-6-14(10(11)15)8-3-5-13-9(12)7-8/h3,5,7H,4,6H2,1-2H3,(H2,12,13) |
Clé InChI |
VOADXMCSXRWHKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1=O)C2=CC(=NC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
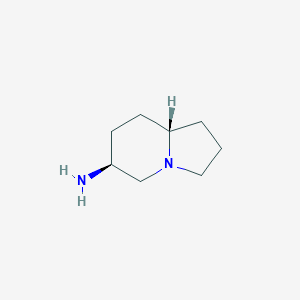
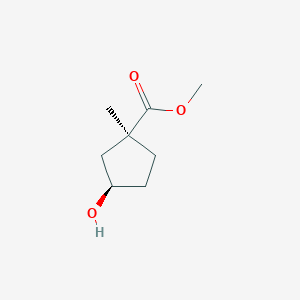

![ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B12990524.png)

![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)
